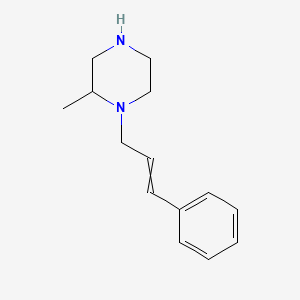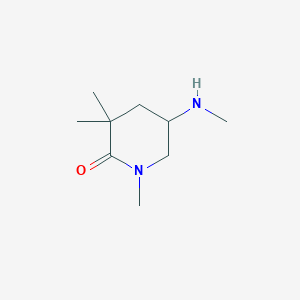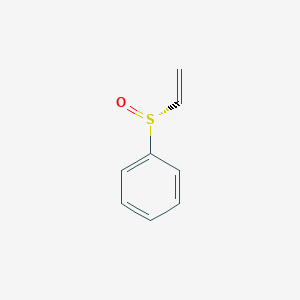
(R)-(Vinylsulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(Vinylsulfinyl)benzene is an organic compound with the molecular formula C8H8OS. It is characterized by the presence of a vinyl group attached to a sulfinyl group, which is further bonded to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(Vinylsulfinyl)benzene typically involves the reaction of benzene with a vinyl sulfoxide precursor under controlled conditions. One common method includes the use of a vinyl sulfoxide and a base to facilitate the addition of the vinyl group to the benzene ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of ®-(Vinylsulfinyl)benzene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-(Vinylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is ®-(Vinylsulfonyl)benzene.
Reduction: The major product is ®-(Vinylsulfanyl)benzene.
Substitution: Depending on the substituent, products can include halogenated or nitro-substituted ®-(Vinylsulfinyl)benzene.
Scientific Research Applications
®-(Vinylsulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-(Vinylsulfinyl)benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can result in the modulation of enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
®-(Vinylsulfanyl)benzene: Similar structure but with a sulfide group instead of a sulfinyl group.
®-(Vinylsulfonyl)benzene: Contains a sulfone group, which is a fully oxidized form of the sulfinyl group.
®-(Ethylsulfinyl)benzene: Similar but with an ethyl group instead of a vinyl group
Uniqueness
®-(Vinylsulfinyl)benzene is unique due to its specific combination of a vinyl group and a sulfinyl group attached to a benzene ring.
Properties
Molecular Formula |
C8H8OS |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
[(R)-ethenylsulfinyl]benzene |
InChI |
InChI=1S/C8H8OS/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2/t10-/m1/s1 |
InChI Key |
MZMJHXFYLRTLQX-SNVBAGLBSA-N |
Isomeric SMILES |
C=C[S@@](=O)C1=CC=CC=C1 |
Canonical SMILES |
C=CS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


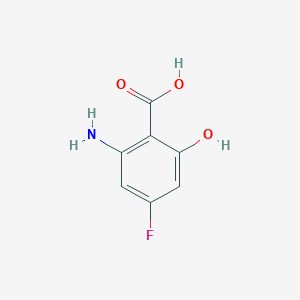
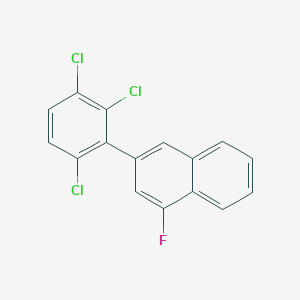
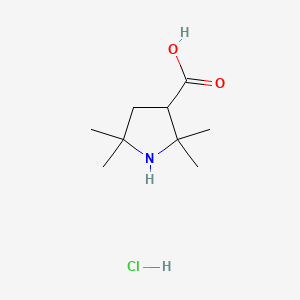
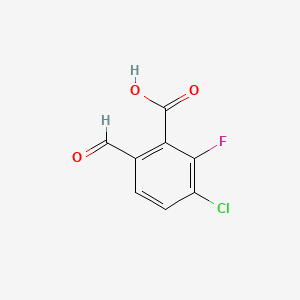

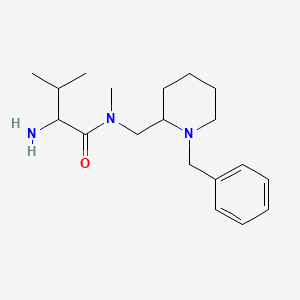
![(Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene](/img/structure/B14780833.png)
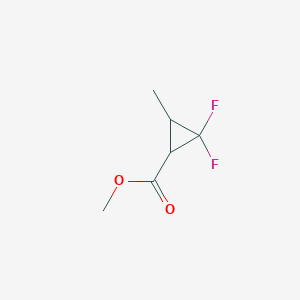
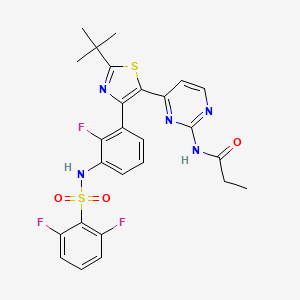
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14780858.png)
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methoxy-phenoxy]acetic acid](/img/structure/B14780859.png)
